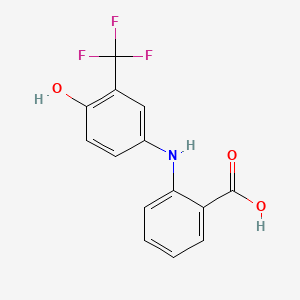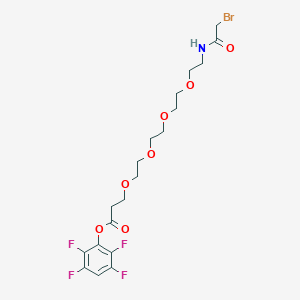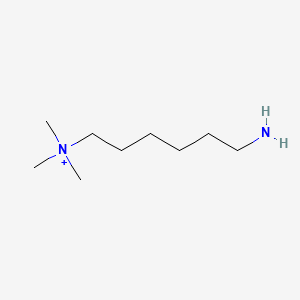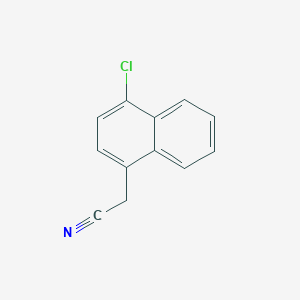
Delta8-THC Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Delta-8-THC Acetate is typically synthesized from cannabidiol (CBD) extracted from hemp. The conversion process involves refluxing CBD in an organic solvent, such as toluene or heptane, with p-toluenesulfonic acid or another acid that serves as a catalyst. The reaction is typically run for 60–90 minutes . This process often yields a mixture that contains other cannabinoids and unknown reaction by-products .
Industrial Production Methods
In industrial settings, the production of Delta-8-THC Acetate involves multiple steps to ensure purity and safety. The initial conversion of CBD to Delta-8-THC is followed by purification processes, such as solvent extraction and chromatography, to remove impurities and unwanted by-products . The final product is then tested for potency and purity to meet regulatory standards .
化学反应分析
Types of Reactions
Delta-8-THC Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
科学研究应用
Delta-8-THC Acetate has a wide range of scientific research applications:
作用机制
Delta-8-THC Acetate exerts its effects by binding to cannabinoid receptors in the central nervous system, specifically the CB1 and CB2 receptors. This interaction triggers a signaling cascade within the endocannabinoid system, regulating various physiological processes such as pain perception, immune response, and mood regulation . The compound’s psychoactive effects are similar to those of delta-9-tetrahydrocannabinol but are generally milder .
相似化合物的比较
Delta-8-THC Acetate is often compared to other cannabinoids, such as delta-9-tetrahydrocannabinol, delta-10-tetrahydrocannabinol, and tetrahydrocannabinol acetate (THC-O). Here are some key differences:
Delta-9-tetrahydrocannabinol: More potent psychoactive effects and higher affinity for CB1 receptors.
Delta-10-tetrahydrocannabinol: Known for its more active, sativa-like high.
Tetrahydrocannabinol acetate (THC-O): Significantly stronger than Delta-8-THC Acetate and known for its intense relaxing properties.
Delta-8-THC Acetate stands out for its milder psychoactive effects, making it a preferred choice for those seeking a less intense experience .
属性
分子式 |
C23H32O3 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] acetate |
InChI |
InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h10,13-14,18-19H,6-9,11-12H2,1-5H3/t18-,19-/m1/s1 |
InChI 键 |
WPRGTCVOBXQUHO-RTBURBONSA-N |
手性 SMILES |
CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C |
规范 SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine](/img/structure/B13424548.png)

![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)



![5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B13424582.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)



![2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate](/img/structure/B13424590.png)
![[(2R,3S,4R,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B13424593.png)

